tert-butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate
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Overview
Description
tert-Butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate: is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives. This compound features a tert-butyl ester group attached to a pyrrolo[2,3-b]pyrazine core, which is further substituted with a bromine atom. Pyrrolopyrazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate typically involves multiple steps:
Formation of the Pyrrolo[2,3-b]pyrazine Core: This can be achieved through cyclization reactions involving pyrrole and pyrazine precursors.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate can undergo nucleophilic substitution reactions to form various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrrolo[2,3-b]pyrazine core.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted pyrrolo[2,3-b]pyrazine derivative .
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate is primarily related to its ability to interact with specific molecular targets, such as kinases. The bromine atom and the pyrrolo[2,3-b]pyrazine core play a crucial role in binding to the active site of the target enzyme, thereby inhibiting its activity . This inhibition can disrupt various cellular pathways, leading to therapeutic effects, particularly in cancer cells .
Comparison with Similar Compounds
tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: This compound is also a pyrrolopyrazine derivative but features a tosyl group instead of a bromine atom.
tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate: Similar in structure but with a carboxylate group instead of an acetate group.
Uniqueness: tert-Butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
2694726-24-2 |
---|---|
Molecular Formula |
C12H14BrN3O2 |
Molecular Weight |
312.2 |
Purity |
95 |
Origin of Product |
United States |
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